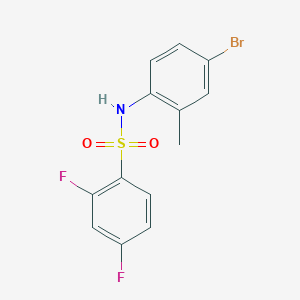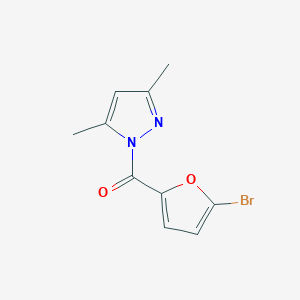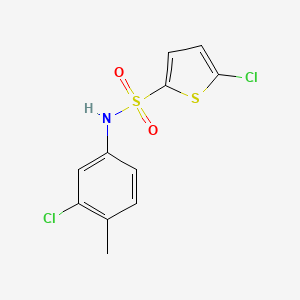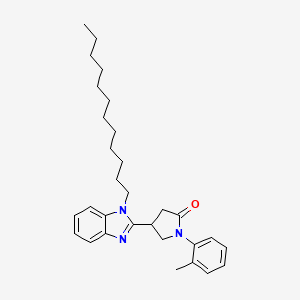
N-(4-bromo-2-methylphenyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2,4-difluorobenzenesulfonamide is a synthetic organic compound characterized by the presence of bromine, methyl, and difluorobenzenesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2,4-difluorobenzenesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 2,4-difluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2-methylaniline is dissolved in an appropriate solvent like dichloromethane. The 2,4-difluorobenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-methylphenyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2,4-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(4-bromo-2-methylphenyl)-2,4-difluorobenzenesulfonamide exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or modulator of specific enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-2-methylphenyl)acetamide
- N-(4-bromo-2-methylphenyl)benzamide
- N-(4-bromo-2-methylphenyl)-2,4-difluorobenzamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of both bromine and difluorobenzenesulfonamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H10BrF2NO2S |
|---|---|
Peso molecular |
362.19 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H10BrF2NO2S/c1-8-6-9(14)2-4-12(8)17-20(18,19)13-5-3-10(15)7-11(13)16/h2-7,17H,1H3 |
Clave InChI |
CPMAGTNCXOUTGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10978104.png)

![1-[(2-Nitrophenyl)sulfonyl]azepane](/img/structure/B10978122.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10978129.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B10978133.png)
![6-Ethyl-2-{[(3-methylphenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10978140.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)

![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)

![4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10978178.png)